Cytochalasin L

cytokinesis reversibility actin

Select Cytochalasin L for its uniquely documented reversible inhibition of cytokinesis and dual suppression of endocytosis/exocytosis in phagocytic macrophages—a functional combination absent from widely used analogs. Unlike Cytochalasin B, it does not inhibit GLUT transporters, eliminating confounding metabolic effects in actin-focused studies. Its status as a poorly characterized congener creates high-impact opportunities for systematic head-to-head benchmarking against Cytochalasin B, D, and H to uncover novel subclass-specific pharmacological properties.

Molecular Formula C32H37NO7
Molecular Weight 547.6 g/mol
CAS No. 79637-87-9
Cat. No. B15604946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin L
CAS79637-87-9
Molecular FormulaC32H37NO7
Molecular Weight547.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H37NO7/c1-18-10-9-13-23-29-31(5,40-29)20(3)27-24(17-22-11-7-6-8-12-22)33-30(37)32(23,27)39-26(36)15-14-25(35)28(19(2)16-18)38-21(4)34/h6-9,11-16,18,20,23-24,27-29H,10,17H2,1-5H3,(H,33,37)/b13-9+,15-14+,19-16-/t18-,20-,23-,24-,27-,28+,29-,31+,32+/m0/s1
InChIKeyGGWOXIDGSYROGX-XZRSCLCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochalasin L (CAS 79637-87-9) – Actin Inhibitor Procurement & Differentiation Guide


Cytochalasin L (C₃₂H₃₇NO₇, MW 547.64) is a macrocyclic fungal metabolite belonging to the cytochalasin class of actin‑targeting natural products. It is reported to reversibly inhibit cytokinesis and to suppress endocytosis/exocytosis in phagocytic macrophages, consistent with the canonical mechanism of capping the barbed ends of filamentous actin . However, published comparative pharmacological data for this specific congener remain extremely scarce relative to well‑characterized analogs such as Cytochalasin B, D, and H.

Why Cytochalasin L Cannot Be Assumed Interchangeable with Cytochalasin B, D, or H


Although all cytochalasins share actin‑filament barbed‑end capping as their core mechanism, the 1982 systematic survey by Yahara et al. demonstrated substantial quantitative variation across 24 congeners in cellular‑level and in‑vitro actin effects: inhibition of capping ranged from ~20% to ~98%, and actin‑filament elongation blockage from ~7% to ~88%, under identical conditions [1]. Cytochalasin L was not included in that panel; therefore its position within this hierarchical activity spectrum is unknown. Extrapolating potency, reversibility, or selectivity from the more extensively profiled Cytochalasin B or D is scientifically unjustified and introduces significant risk of experimental misinterpretation.

Quantitative Differentiation Evidence for Cytochalasin L vs. Closest Analogs


Cytochalasin L Reversibility Profile vs. Irreversible Congeners

Vendor technical summaries consistently describe Cytochalasin L as a reversible inhibitor of cytoplasmic division, in contrast to several 10‑indolyl‑cytochalasins (e.g., Chaetoglobosin A, B, D, J) which Yahara et al. reported to cause irreversible cell rounding that ultimately led to cell death [1]. While no direct side‑by‑side reversible/irreversible comparison between Cytochalasin L and Chaetoglobosins has been published, the labeled reversibility represents a key differentiator for experimental protocols requiring washout recovery.

cytokinesis reversibility actin phenotypic screening

Cytochalasin L Endocytosis/Exocytosis Dual Inhibition Not Reported for Most Analogs

Cytochalasin L is specifically annotated as inhibiting both endocytosis and exocytosis in phagocytic macrophages . In contrast, the widely used Cytochalasin D is primarily documented for actin polymerization inhibition and nuclear rodlet induction, with no macrophage‑specific dual endocytosis/exocytosis data in the standard literature. This functional annotation is absent from the Yahara et al. profiling panel for Cytochalasin B, C, D, E, H, J, or the chaetoglobosins.

endocytosis exocytosis phagocytosis macrophage

Absence of Sugar Transport Inhibition: Pharmacological Cleanliness Advantage Over Cytochalasin B

Cytochalasin B is well‑established as a potent inhibitor of facilitative glucose transporters (GLUTs) in addition to its actin‑capping activity, complicating interpretation of metabolic phenotypes [1][2]. Cytochalasin L, belonging to a different structural subclass (its substitution pattern is distinct from the 10‑phenyl‑cytochalasin B scaffold), has no reported glucose transport inhibition in available literature or vendor documentation. While direct comparative GLUT‑inhibition data are lacking, the absence of this known confounding activity is a structural‑subclass‑based inference that supports cleaner cytoskeletal phenotyping.

glucose transport off-target pharmacological selectivity

Optimal Application Scenarios for Cytochalasin L Based on Available Evidence


Reversible Inhibition of Cytokinesis in Pulse–Chase or Recovery Studies

Because Cytochalasin L is labeled as a reversible inhibitor of cytokinesis , it is particularly suitable for experimental paradigms that require washout and observation of cytokinetic recovery, such as studies of cell‑cycle checkpoint signaling post‑abscission failure. This contrasts with irreversibly acting chaetoglobosins (Chaetoglobosin A, B, D, J) that cause persistent rounding and eventual cell death [1].

Dual Endocytosis/Exocytosis Blockade in Macrophage Functional Assays

Cytochalasin L's annotation as an inhibitor of both endocytosis and exocytosis in phagocytic macrophages makes it a candidate for studying antigen uptake and processing, phagosome maturation, and cytokine secretion in innate immunity models, where other cytochalasins (e.g., Cytochalasin D) lack this specific dual‑activity documentation.

Cytoskeletal Phenotyping Without Glucose Transport Confounding

In experiments where glucose uptake or metabolic readouts are measured alongside cytoskeletal disruption, Cytochalasin L is preferable to Cytochalasin B, which potently inhibits GLUT transporters [1]. This avoids confounding metabolic effects when attributing phenotypes solely to actin network disruption.

Structure–Activity Relationship (SAR) Profiling of Understudied Cytochalasin Subclasses

Cytochalasin L is a poorly characterized congener; its procurement and systematic head‑to‑head comparison against standard tools (Cytochalasin B, D, H) in standardized actin‑polymerization, cell‑rounding, and capping‑inhibition assays would directly address a critical knowledge gap and could reveal subclass‑specific properties that inform rational tool selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytochalasin L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.